molecular formula C23H18N2 B8734411 4-(2,6-Diphenylpyridin-4-yl)aniline CAS No. 61102-76-9

4-(2,6-Diphenylpyridin-4-yl)aniline

Cat. No. B8734411
CAS RN: 61102-76-9
M. Wt: 322.4 g/mol
InChI Key: TYRDEFILBHSGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2,6-Diphenylpyridin-4-yl)aniline” is an organic compound with the molecular formula C23H18N2 . It has a molecular weight of 322.40200 . The compound is also known by other synonyms such as Benzenamine, 4-(2,6-diphenyl-4-pyridinyl), 4-p-Aminophenyl-2,6-diphenylpyridin, and 4-(4-aminophenyl)-2,6-diphenylpyridine .


Synthesis Analysis

While specific synthesis methods for “4-(2,6-Diphenylpyridin-4-yl)aniline” were not found in the search results, a related compound, “4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile”, has been synthesized using solvothermal methods . This process involved the use of a novel rigid ditopic ligand and resulted in metal (II) complexes .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Diphenylpyridin-4-yl)aniline” consists of an amine group attached to a benzene ring, making it an aromatic amine . The exact mass of the molecule is 322.14700 .

Future Directions

One potential future direction could be the exploration of “4-(2,6-Diphenylpyridin-4-yl)aniline” in the context of metal (II) complexes, similar to the related compound "4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile" . These complexes have been found to act as electrocatalysts for the hydrogen evolution reaction (HER) from water .

properties

CAS RN

61102-76-9

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(2,6-diphenylpyridin-4-yl)aniline

InChI

InChI=1S/C23H18N2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H,24H2

InChI Key

TYRDEFILBHSGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.50 g of sodium hydroxide, 100 ml of ethanol and 10 ml of water were added to 1.50 g of 4-(4-acetamidophenyl)-2,6-diphenylpyridine obtained on the basis of Reference Example 2 as a reference, and the mixture was refluxed for 46 hours. After cooling, 100 ml of water was added thereto, and the resulting product was recovered therefrom by filtration. By recrystallization from ethanol, 1.17 g of the captioned compound was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
4-(4-acetamidophenyl)-2,6-diphenylpyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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